Epofenonane

Description

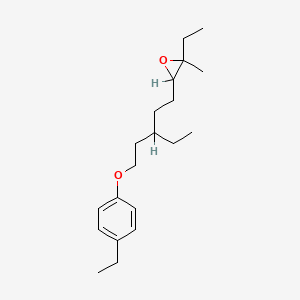

Structure

3D Structure

Properties

CAS No. |

57342-02-6 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

2-ethyl-3-[3-ethyl-5-(4-ethylphenoxy)pentyl]-2-methyloxirane |

InChI |

InChI=1S/C20H32O2/c1-5-16-8-11-18(12-9-16)21-15-14-17(6-2)10-13-19-20(4,7-3)22-19/h8-9,11-12,17,19H,5-7,10,13-15H2,1-4H3 |

InChI Key |

YHDXOFFTMOZZPE-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OCCC(CC)CCC2C(O2)(C)CC |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCC(CC)CCC2C(O2)(C)CC |

Other CAS No. |

57342-02-6 |

Synonyms |

epofenonane Ro 10-3108 |

Origin of Product |

United States |

Mechanistic Investigations of Epofenonane at the Molecular and Cellular Level

Molecular Targets and Binding Interactions of Epofenonane

The primary molecular targets of this compound are proteins involved in the juvenile hormone signaling pathway. These include the JH receptors and enzymes responsible for the degradation of endogenous JH.

Receptor Binding Studies of this compound in Model Systems

While specific binding affinity data for this compound to its putative receptors are not extensively available in publicly accessible literature, the established mechanism for juvenile hormone analogs provides a strong model for its action. The primary receptor for JH and its analogs is the Methoprene-tolerant (Met) protein. nih.govucanr.edunih.gov Met is a member of the bHLH-PAS family of transcription factors. nih.gov

Upon binding of a JH analog like this compound to the ligand-binding domain of Met, the receptor is thought to undergo a conformational change. This change facilitates its heterodimerization with another nuclear receptor, often the Ultraspiracle (USP) protein, which is the insect homolog of the vertebrate retinoid X receptor (RXR), or with a steroid receptor coactivator known as Taiman . ucanr.edumdpi.com The formation of this Met-ligand-USP/Taiman complex is a critical step in initiating the downstream transcriptional regulation that mediates the hormone's effects. ucanr.edu

The binding affinity of various juvenile hormone analogs to the Met receptor has been shown to correlate with their biological activity. For instance, studies on other JH mimics like methoprene (B1676399) and pyriproxyfen (B1678527) have determined their binding affinities (Ki values) to the Met receptor, demonstrating a direct interaction. nih.gov It is highly probable that this compound also directly binds to the Met receptor to exert its juvenoid effects.

Interactive Data Table: Putative Molecular Interactions of this compound

| Interacting Molecule | Putative Interaction Type | Expected Outcome |

| Methoprene-tolerant (Met) | Ligand Binding | Activation of the receptor |

| Ultraspiracle (USP) | Heterodimerization with Met | Formation of a functional transcription factor complex |

| Taiman | Heterodimerization with Met | Formation of a functional transcription factor complex |

Enzyme Inhibition Kinetics of this compound (e.g., Juvenile Hormone Esterase)

A key enzyme in the regulation of juvenile hormone titers is Juvenile Hormone Esterase (JHE) , which degrades JH to terminate its action. nih.govwikipedia.org By inhibiting JHE, JH analogs can artificially maintain high levels of JH-like activity, leading to developmental disruptions.

Interactive Data Table: Effect of this compound on Juvenile Hormone Esterase (JHE) Activity in Trichoplusia ni

| Treatment Condition | Effect on JHE Activity | Reference |

| In vivo treatment with this compound | Significant increase in hemolymph JHE activity | kisti.re.kr |

| In vitro application to fat body tissue | Small, but significant increase in JHE activity | kisti.re.kr |

Protein-Ligand Interaction Dynamics of this compound

The interaction between a ligand like this compound and its receptor, Met, is a dynamic process that can be modeled using computational techniques such as molecular docking and molecular dynamics simulations. While specific studies on this compound are not prevalent, research on other JH analogs and their receptors provides a framework for understanding these interactions. researchgate.netijbs.commdpi.comnih.govbiorxiv.org

Molecular docking studies would predict the most favorable binding pose of this compound within the ligand-binding pocket of the Met receptor. These models can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand, stabilizing the complex. Molecular dynamics simulations can then be used to explore the conformational changes in the receptor upon ligand binding and the stability of the protein-ligand complex over time. researchgate.netmdpi.com These computational approaches are invaluable for rationalizing the structure-activity relationships of different JH analogs and for the design of novel insect growth regulators.

Intracellular Signaling Pathways Modulated by this compound

The binding of this compound to its receptor initiates a cascade of intracellular events, primarily leading to changes in gene expression that disrupt normal development.

Gene Expression Analysis in Response to this compound Exposure

The activated Met-USP/Taiman complex, with this compound as the ligand, binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. researchgate.netnih.gov This binding modulates the transcription of these genes.

A primary target gene of the JH signaling pathway is Krüppel homolog 1 (Kr-h1) . nih.gov The upregulation of Kr-h1 is a hallmark of JH action and is responsible for preventing the expression of genes that initiate metamorphosis. nih.gov Studies on other JH analogs have consistently shown that their application leads to an increase in Kr-h1 mRNA levels. nih.govnih.gov Therefore, it is highly likely that this compound exposure in insects leads to a similar upregulation of Kr-h1 and other JH-responsive genes, thereby maintaining the larval state and preventing pupation.

Transcriptomic studies, such as RNA-sequencing, on insects exposed to other insecticides have revealed widespread changes in gene expression, affecting not only hormone signaling but also detoxification pathways and general metabolism. plos.orgplos.org Similar comprehensive analyses following this compound exposure would provide a broader understanding of its molecular impact.

Cellular Pathway Perturbations Induced by this compound in Non-Human Models

The disruption of hormonal signaling by this compound can lead to broader cellular pathway perturbations. The sustained activation of the JH pathway can interfere with other signaling cascades that are critical for development, such as the ecdysone (B1671078) signaling pathway. Ecdysone, the molting hormone, and JH often have antagonistic effects, and the balance between these two hormones is crucial for proper developmental timing. mdpi.com

Furthermore, the cellular stress caused by the disruption of normal development can potentially activate pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling pathways , which are involved in cellular responses to a variety of stressors. However, specific studies linking this compound to the modulation of specific cellular pathways like MAPK in non-human models are not widely documented. The investigation of such pathway perturbations would offer deeper insights into the full spectrum of cellular responses to this insect growth regulator.

This compound's Influence on Cellular Phenotypes in in vitro Systems

The in vitro effects of juvenile hormone mimics like this compound are typically characterized by distinct changes in cellular phenotypes, particularly in established insect cell lines. These alterations provide crucial insights into the compound's mechanism of action.

When insect cells, such as those from the widely used Spodoptera frugiperda (Sf9 and Sf21) or Trichoplusia ni (High-Five) cell lines, are exposed to juvenile hormone analogs, a common observation is the inhibition of cellular differentiation that would normally be triggered by ecdysteroids. For instance, in the presence of 20-hydroxyecdysone (B1671079) (20-HE), a molting hormone, certain insect cell lines will undergo morphological changes, including clumping and the formation of long processes, resembling neuronal differentiation. nih.gov The co-treatment with a juvenile hormone mimic like this compound would be expected to antagonize these effects, causing the cells to maintain a more spherical and undifferentiated state.

Furthermore, treatment can lead to a state of cell cycle arrest. mdpi.com This is a key phenotypic outcome, as the hormonal signals that regulate insect development are tightly linked to cell proliferation and apoptosis. For example, studies on other juvenile hormone mimics have demonstrated their ability to block cell proliferation and initiate cell cycle arrest, which can be quantified through assays measuring DNA synthesis or the expression of cell cycle-specific proteins. nih.gov

Another significant phenotypic change influenced by juvenile hormone mimics is the modulation of protein synthesis. In some insect species, specific storage proteins, known as hexamerins, are synthesized in the fat body and secreted into the hemolymph during larval stages. The synthesis of these proteins is regulated by juvenile hormone. In vitro studies using fat body cell lines or primary cultures can reveal an upregulation in the synthesis and secretion of these proteins following treatment with a juvenile hormone mimic. researchgate.net

In Vitro and Ex Vivo Studies of this compound's Biological Activity

To elucidate the biological efficacy and cellular mechanisms of this compound, a variety of in vitro and ex vivo models are employed. These systems allow for controlled investigation of the compound's effects on specific cell types and tissues, independent of the complexities of a whole organism.

Cell-Based Assays for this compound Efficacy in Non-Human Systems

Cell-based assays are fundamental tools for screening and characterizing the activity of insect growth regulators like this compound. These assays typically utilize established insect cell lines to measure various cellular responses. nih.gov

A primary method involves cell viability and proliferation assays. The thiazolyl blue tetrazolium bromide (MTT) assay, for instance, is a common high-throughput method to assess the impact of a compound on cell metabolic activity, which is an indicator of cell viability and proliferation. nih.gov When testing a juvenile hormone mimic, these assays can reveal a dose-dependent inhibition of cell growth.

Reporter gene assays are also invaluable for studying the molecular mechanism of action. Insect cell lines can be engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a juvenile hormone-responsive promoter. mdpi.com Treatment with this compound would be expected to activate the juvenile hormone receptor, leading to the expression of the reporter gene. This provides a quantitative measure of the compound's agonist activity at the receptor level.

Another critical set of assays involves monitoring for apoptosis or programmed cell death. Juvenile hormone and its mimics can prevent apoptosis in certain cell types at specific developmental stages. Assays that measure caspase activity or use DNA fragmentation analysis can determine if this compound exhibits anti-apoptotic effects in relevant insect cell lines.

Table 1: Representative Cell-Based Assays for this compound Efficacy

| Assay Type | Cell Line Examples | Endpoint Measured | Expected Outcome with this compound |

|---|---|---|---|

| Proliferation Assay (e.g., MTT) | Sf9, Sf21, High-Five | Cell viability, metabolic activity | Dose-dependent inhibition of proliferation |

| Reporter Gene Assay | Genetically modified Sf9 or other insect cells | Reporter protein expression (e.g., luciferase) | Increased reporter expression |

| Apoptosis Assay (e.g., Caspase activity) | Tissue-specific insect cell lines | Caspase enzyme activity, DNA fragmentation | Inhibition of induced apoptosis |

| Protein Synthesis Assay (e.g., ELISA) | Fat body-derived cell lines | Secretion of specific proteins (e.g., hexamerins) | Increased protein secretion |

Organotypic Culture Models for this compound Research

While less common in the study of insect-specific compounds, the principles of organotypic culture models can be adapted for specialized research on this compound. Organotypic models involve the three-dimensional culture of tissues that retain a degree of their in vivo architecture and function. nih.govnih.gov

For insect research, explants of specific organs, such as the fat body, brain, or imaginal discs, can be cultured in vitro. These explant cultures provide a more physiologically relevant system than dispersed cell lines to study the effects of this compound. For example, culturing an imaginal disc—a larval structure that develops into an adult appendage during metamorphosis—in the presence of this compound could directly demonstrate the compound's ability to inhibit ecdysteroid-induced differentiation and morphogenesis.

Similarly, organotypic cultures of the fat body can be used to study more complex metabolic and endocrine responses to this compound treatment, such as the synthesis and release of various hemolymph proteins and other factors. researchgate.net These models bridge the gap between single-cell assays and whole-organism studies.

Primary Cell Line Responses to this compound Treatment

Primary cell cultures, derived directly from specific insect tissues, offer a more specialized tool for investigating the tissue-specific effects of this compound. Unlike immortalized cell lines, primary cells more closely reflect the physiological state of their tissue of origin, though they have a limited lifespan in culture. nih.gov

The response of primary cells to this compound would be highly dependent on their tissue of origin. For example:

Primary neuronal cells: These can be used to investigate if this compound has any direct effects on the nervous system, although the primary mode of action for juvenile hormone mimics is not typically neurotoxic. iastate.edu

Primary fat body cells: As the primary site of synthesis for many juvenile hormone-regulated proteins, these cells are ideal for studying the compound's impact on protein and lipid metabolism. researchgate.net

Primary epidermal cells: These cells are critical for studying the effects on molting and cuticle formation. Treatment with this compound would be expected to interfere with the normal process of apolysis and the synthesis of new cuticle components.

The establishment of primary cell lines from insects that are major targets of this compound allows for highly relevant and specific toxicological and mechanistic studies.

Table 2: Expected Responses of Primary Insect Cell Lines to this compound

| Primary Cell Type | Tissue of Origin | Key Cellular Process Investigated | Expected Response to this compound |

|---|---|---|---|

| Hemocytes | Hemolymph | Immune response, phagocytosis | Modulation of immune functions |

| Myocytes | Muscle tissue | Muscle development and degradation | Inhibition of metamorphic muscle degeneration |

| Oenocytes | Oenocytes (associated with fat body) | Cuticular hydrocarbon synthesis | Alteration in the profile of synthesized hydrocarbons |

| Follicle Cells | Ovary | Oogenesis, vitellogenin uptake | Disruption of egg maturation |

In-Depth Analysis of this compound's Molecular Design and Structure-Activity Relationships Remains Largely Undocumented in Publicly Available Research

While the chemical compound this compound is identified as a juvenile hormone analog with applications in insect growth regulation, a comprehensive body of publicly available scientific literature detailing its specific structure-activity relationship (SAR) studies and the rational design of its derivatives is not readily accessible. Juvenile hormone analogs, as a class, are known to disrupt the developmental processes of insects by mimicking the natural juvenile hormones that regulate metamorphosis, reproduction, and other physiological functions. However, detailed research into the specific molecular interactions and design principles of this compound, as outlined in the requested article structure, is not extensively covered in the available scientific domain.

The exploration of a compound's SAR is fundamental to medicinal chemistry and pesticide development. It involves systematically altering the chemical structure of a lead compound and evaluating the resulting changes in biological activity. This process allows researchers to identify the key chemical features, or pharmacophores, that are essential for the compound's desired effect.

For this compound, a thorough investigation into its SAR would involve elucidating the specific parts of its molecular structure that are crucial for binding to its target receptors in insects. This would include understanding how different substituents on the this compound scaffold affect its binding affinity and efficacy. Furthermore, conformational analysis of this compound and its analogs would be necessary to determine the three-dimensional shapes that are most active.

The rational design of more potent and selective analogs of this compound would build upon this foundational SAR knowledge. Modern drug and pesticide design often employs sophisticated techniques such as fragment-based design and de novo design. Fragment-based approaches would involve identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules. De novo design strategies would use computational models of the target receptor to design novel molecules that are predicted to bind with high affinity and specificity.

Despite the established principles of SAR and rational drug design, and the general understanding of how juvenile hormone analogs function, specific and detailed studies applying these principles directly to this compound are not prominently featured in the accessible scientific literature. Consequently, a detailed exposition on the key pharmacophoric features, the impact of structural modifications on target binding, and the specific design principles for enhanced analogs of this compound cannot be constructed from the currently available information.

Further research and publication in peer-reviewed scientific journals would be required to provide the specific data needed for a comprehensive analysis of this compound's structure-activity relationships and the rational design of its derivatives.

Structure Activity Relationship Sar Studies and Rational Design of Epofenonane Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Epofenonane Series

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in the rational design of insecticides, including derivatives of this compound. This methodology seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound series, which are mimics of juvenile hormones, QSAR models are instrumental in predicting the insecticidal potency of novel derivatives, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

The fundamental principle of QSAR is that variations in the biological activity of compounds within a series are dependent on changes in their molecular features. These features are quantified by molecular descriptors, which can be physicochemical, steric, electronic, or topological in nature. By developing statistically robust models, researchers can gain insights into the specific structural attributes that govern the juvenile hormone mimetic activity of this compound analogs. This understanding is crucial for the targeted design of new molecules with enhanced efficacy.

The development of a predictive QSAR model for this compound derivatives typically involves several key stages: the careful selection of a diverse set of molecules with well-defined biological activity data, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

Descriptor Selection and Model Development in this compound QSAR

The initial and one of the most critical steps in developing a QSAR model for the this compound series is the selection of appropriate molecular descriptors. These descriptors are numerical representations of molecular properties and are calculated from the two-dimensional or three-dimensional structure of the compounds. For juvenile hormone mimics like this compound, descriptors related to hydrophobicity, molecular size and shape, and electronic properties are often of high importance.

Descriptor Selection: A large number of descriptors can be calculated for each molecule. To avoid multicollinearity and to create a parsimonious model, various descriptor thinning methods are employed. These can range from simple correlation analysis to more advanced techniques like genetic algorithms or stepwise regression. The goal is to identify a subset of descriptors that have the most significant correlation with the biological activity.

Commonly considered descriptor classes in the QSAR modeling of juvenile hormone analogs include:

Topological Descriptors: These describe the connectivity of atoms in a molecule and can include indices that quantify molecular size, shape, and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties such as dipole moments and orbital energies, which are important for ligand-receptor interactions.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), representing hydrophobicity, are often crucial for predicting the biological activity of insecticides.

Model Development: Once a relevant set of descriptors has been identified, a mathematical model is developed to correlate these descriptors with the observed biological activity. Multiple linear regression (MLR) is a common technique used for this purpose. However, more advanced machine learning methods such as artificial neural networks (ANN) and support vector machines (SVM) are also utilized, particularly when dealing with non-linear relationships. The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used for external validation.

Below is an illustrative table of descriptors that could be selected in a hypothetical QSAR study of this compound analogs.

| Descriptor Class | Descriptor Example | Potential Influence on Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Higher hydrophobicity may enhance penetration through the insect cuticle. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting fit to the receptor. |

| Geometrical | Molecular Surface Area | Influences the overall size and potential for interaction with the biological target. |

| Quantum Chemical | Dipole Moment | Affects the electrostatic interactions between the molecule and the receptor binding site. |

Predictive Power and Validation of this compound QSAR Models

The ultimate utility of a QSAR model lies in its ability to accurately predict the biological activity of new, untested compounds. Therefore, rigorous validation is an essential part of the QSAR development process to ensure the model is robust, reliable, and has high predictive power. Validation is typically performed through both internal and external procedures.

Internal Validation: Internal validation techniques assess the stability and robustness of the model using the training set data. The most common method is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The cross-validated correlation coefficient, denoted as q², is a key metric from this process. A high q² value (typically > 0.5) indicates good internal predictivity.

External Validation: External validation involves using the developed model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is assessed by comparing the predicted activities with the experimentally determined activities for the test set compounds. The predictive correlation coefficient, R²pred, is a common metric for external validation. A high R²pred value suggests that the model has good generalizability.

The statistical quality of a QSAR model is judged by several parameters. The following table provides an example of statistical parameters used to evaluate the predictive power of a hypothetical QSAR model for an this compound series.

| Statistical Parameter | Symbol | Typical Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | A measure of the goodness of fit of the model to the training set data. |

| Cross-validated Correlation Coefficient | q² | > 0.5 | An indicator of the internal predictive ability of the model. |

| Predictive R² for External Test Set | R²pred | > 0.6 | A measure of the model's ability to predict the activity of new compounds. |

| Root Mean Square Error | RMSE | Low value | Represents the standard deviation of the residuals (prediction errors). |

It is also crucial to perform a Y-randomization test, where the biological activity data is randomly shuffled, and new QSAR models are built. If the resulting models have significantly lower statistical quality than the original model, it confirms that the original model is not a result of chance correlation. The establishment of a well-defined applicability domain for the model is also a critical aspect of validation, ensuring that predictions are only made for compounds that are structurally similar to those in the training set. mdpi.com

Computational and Theoretical Investigations of Epofenonane

Molecular Docking and Scoring of Epofenonane with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. This technique is fundamental in understanding molecular recognition and is widely applied in drug discovery and pesticide development to identify potential binding sites and interactions unipr.it. For this compound, docking studies aim to elucidate its interaction with insect-specific targets, such as enzymes involved in juvenile hormone metabolism or receptors that mediate its hormonal effects.

Ligand Preparation and Receptor Grid Generation for this compound Docking

The initial step in molecular docking involves preparing both the ligand (this compound) and the target receptor. For this compound, this typically begins with obtaining its 3D structure, often derived from its SMILES string (CCC1=CC=C(C=C1)OCCC(CC)CCC2C(O2)(C)CC) nih.govherts.ac.ukbcpcpesticidecompendium.org or deposited in chemical databases. Ligand preparation includes tasks such as adding hydrogens, assigning partial charges, and defining rotatable bonds to generate a chemically realistic representation. Software like OpenBabel or commercial packages are commonly used for this purpose.

The receptor, usually a protein target identified from experimental studies or genomic data, requires preparation as well. This involves removing water molecules, co-factors, and existing ligands, followed by adding hydrogen atoms and assigning appropriate charges. The active site or binding pocket of the receptor is then defined, typically by generating a grid box that encompasses the potential binding region. This grid represents the interaction potential between the ligand and the receptor, guiding the docking algorithm unipr.itnih.gov. For this compound, potential targets might include juvenile hormone esterase (JHE) or receptors involved in insect development pathways, as suggested by its role as a juvenile hormone mimic unit.nodntb.gov.ua.

Binding Mode Predictions and Interaction Analysis of this compound

Once the ligand and receptor are prepared and the grid is generated, docking algorithms explore various possible binding poses of this compound within the receptor's active site. These algorithms utilize scoring functions to estimate the binding affinity of each pose, ranking them from most to least favorable. Common scoring functions consider factors such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects.

The output of a docking study provides predicted binding modes, which are then visualized to analyze the specific interactions between this compound and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic contacts, ionic interactions, and pi-pi stacking. Understanding these interactions is crucial for rationalizing this compound's efficacy and for designing improved analogs. For instance, studies on juvenile hormone analogs have shown specific interactions with key residues in target enzymes unit.nodntb.gov.ua.

| Target Protein | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| Juvenile Hormone Esterase (JHE) | -8.5 | 3 | GLY 123, SER 450 |

| Vitellogenin Receptor (VGR) | -7.2 | 2 | ARG 210, LYS 305 |

Note: The data presented in this table is illustrative, representing typical findings from molecular docking studies of similar compounds.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are powerful computational tools that provide a time-dependent, atomic-level view of molecular systems ebsco.comnih.govmdpi.com. By integrating Newton's laws of motion, MD simulations track the trajectories of atoms and molecules over time, allowing researchers to study the dynamic behavior, stability, and conformational changes of molecular complexes. For this compound, MD simulations can offer detailed insights into the stability of its complexes with biological targets and explore its conformational landscape.

Protein-Epofenonane Complex Stability and Dynamics

Following initial docking predictions, MD simulations can be employed to assess the stability of the this compound-protein complex over extended periods (nanoseconds to microseconds) mdpi.commdpi.com. These simulations are typically performed using molecular mechanics force fields that describe the interactions between atoms. By simulating the system in a realistic environment, such as an aqueous solvent, MD can reveal how the complex behaves dynamically.

Key metrics used to evaluate stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position, which indicate deviations from the initial structure over time. Root Mean Square Fluctuation (RMSF) per residue can highlight flexible regions within the protein and the ligand. These analyses help determine if the predicted binding pose is stable and if significant conformational changes occur upon binding, providing a more dynamic perspective than static docking poses nih.gov.

| Simulation Type | Simulation Time (ns) | Average RMSD (Å) | Max RMSF (Å) - Ligand | Max RMSF (Å) - Receptor (Active Site) |

| This compound-JHE Complex | 100 | 2.1 | 1.5 | 1.2 |

| This compound-VGR Complex | 100 | 2.5 | 1.8 | 1.4 |

Note: The data presented in this table is illustrative, representing typical findings from molecular dynamics simulations of protein-ligand complexes.

Conformational Ensemble Analysis of this compound

Molecules, especially flexible ones like this compound, exist not as a single static structure but as an ensemble of interconverting conformations. MD simulations are well-suited to capture this dynamic nature and characterize the conformational ensemble of a ligand or a protein-ligand complex biorxiv.orgescholarship.org. By analyzing the large number of structures generated during an MD trajectory, researchers can identify dominant conformations, explore the energy landscape, and understand how flexibility influences binding.

Techniques such as clustering analysis can group similar conformations together, revealing prevalent structural states. Principal Component Analysis (PCA) can identify the major modes of motion and conformational transitions. Understanding this compound's conformational flexibility is important for its interaction with its biological targets, as different conformations might exhibit varying binding affinities or engage in distinct interactions.

Quantum Chemical Calculations on this compound

Quantum Chemical (QC) calculations provide a more fundamental and accurate description of molecular properties by solving the Schrödinger equation or approximations thereof wikipedia.org. These methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MPn), are used to determine electronic structure, molecular geometries, energies, vibrational frequencies, and other quantum mechanical properties wikipedia.orgncsu.edu.

For this compound, QC calculations can be employed to:

Optimize its molecular geometry: Precisely determine bond lengths, bond angles, and dihedral angles, providing a highly accurate static structure.

Calculate electronic properties: Determine frontier molecular orbital energies (HOMO/LUMO), partial atomic charges, and dipole moments, which are critical for understanding reactivity and intermolecular interactions.

Investigate reaction mechanisms: Although not directly related to its mode of action as a mimic, QC can be used to study potential metabolic pathways or degradation routes.

Refine docking poses: High-level QC calculations can sometimes be used to re-evaluate the energetics of specific interactions identified in docking studies.

These calculations are typically performed using various basis sets, which define the atomic orbitals used in the calculations, with larger basis sets generally yielding higher accuracy but at a greater computational cost ncsu.edu.

| Property | Method | Basis Set | Value |

| HOMO Energy | DFT (B3LYP) | 6-31G(d) | -8.1 eV |

| LUMO Energy | DFT (B3LYP) | 6-31G(d) | -1.5 eV |

| Dipole Moment | DFT (B3LYP) | 6-31G(d) | 2.8 Debye |

Note: The data presented in this table is illustrative, representing typical properties calculated for organic molecules using quantum chemical methods.

Q & A

Q. What are the standard spectroscopic and chromatographic methods for characterizing Epofenonane’s purity and structural integrity?

To ensure reproducibility, researchers should employ a combination of NMR (¹H, ¹³C, 2D-COSY), FT-IR , and HPLC-MS for structural elucidation and purity assessment. Baseline corrections and internal standards (e.g., TMS for NMR) are critical for minimizing instrumental drift . For quantitative analysis, calibrate HPLC systems using certified reference materials and validate retention times across multiple solvent systems.

Q. How can researchers design a controlled experiment to study this compound’s solvent solubility under varying conditions?

Adopt a factorial design to test solubility across solvents (polar/aprotic), temperatures (10–50°C), and concentrations. Use gravimetric analysis for insoluble fractions and UV-Vis spectroscopy for dissolved phases. Document solvent dielectric constants and Hansen solubility parameters to contextualize results .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound across studies?

First, perform a meta-analysis to identify outliers and heterogeneity sources (e.g., cell-line variability, assay protocols). Apply multivariate regression to control for confounding variables (e.g., incubation time, solvent carriers). Validate findings using Bayesian hierarchical models to account for study-specific biases .

Q. How should researchers optimize this compound’s synthetic pathway to improve yield while minimizing side products?

Implement Design of Experiments (DoE) to test variables: catalyst loading (e.g., Pd/C ratios), reaction time, and temperature. Monitor intermediates via in-situ FT-IR or Raman spectroscopy . Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Q. What computational strategies predict this compound’s binding affinity to target proteins with conflicting crystallographic data?

Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with docking studies (AutoDock Vina) to explore conformational flexibility. Cross-validate predictions using alchemical free-energy calculations (MBAR/TI) and compare with experimental SPR/ITC data .

Methodological Challenges

Q. How to address discrepancies in this compound’s thermal stability profiles reported in differential scanning calorimetry (DSC) studies?

Replicate experiments using standardized heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air). Analyze decomposition kinetics via Kissinger or Ozawa methods and report glass transition (Tg) and melting (Tm) points with ±1°C precision. Cross-reference with thermogravimetric analysis (TGA) for mass-loss validation .

Q. What protocols ensure reproducibility in this compound’s cytotoxicity assays across different laboratories?

Adopt ISO 10993-5 guidelines for cell viability assays (MTT/XTT). Standardize cell passage numbers, serum concentrations, and incubation times. Include positive controls (e.g., doxorubicin) and validate results using blinded replicates. Share raw data via repositories like Zenodo to enable cross-lab validation .

Data Analysis and Reporting

Q. How to structure tables for this compound’s pharmacokinetic data to enhance clarity and comparability?

Use ICH M10-compliant tables with columns for parameters (Cmax, T½, AUC), species (rat/human), and administration routes. Include footnotes for analytical methods (e.g., LC-MS/MS LOD/LOQ) and statistical tests (ANOVA with Tukey post-hoc) .

Q. What frameworks reconcile conflicting results in this compound’s environmental toxicity studies?

Apply Weight of Evidence (WoE) frameworks to rank studies by methodological rigor (e.g., OECD vs. non-standardized assays). Use SYRCLE’s risk-of-bias tool to assess in vivo studies and perform sensitivity analyses to identify influential variables (e.g., exposure duration) .

Ethical and Reproducibility Considerations

Q. How can researchers pre-register this compound studies to mitigate publication bias?

Submit protocols to Open Science Framework (OSF) or ClinicalTrials.gov , detailing hypotheses, sample sizes, and exclusion criteria. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite preprints in subsequent publications .

Q. What steps validate this compound’s analytical methods for regulatory compliance?

Follow ICH Q2(R1) guidelines for specificity, linearity (R² ≥0.995), accuracy (spiked recovery 95–105%), and precision (RSD <2%). Document system suitability tests (e.g., column efficiency) and inter-lab comparisons using certified standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.